molecular formula C15H16N2 B11882605 4,6-Dimethyl-2-(pyridin-4-yl)indoline

4,6-Dimethyl-2-(pyridin-4-yl)indoline

Cat. No.: B11882605
M. Wt: 224.30 g/mol
InChI Key: IHRXIANMWISSIM-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(pyridin-4-yl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a pyridine ring attached to an indoline core, with two methyl groups at the 4 and 6 positions of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(pyridin-4-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(pyridin-4-yl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the indoline core to indoline derivatives with different functional groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, reduced indoline compounds, and substituted indoline or pyridine derivatives.

Scientific Research Applications

4,6-Dimethyl-2-(pyridin-4-yl)indoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a similar indoline core but without the pyridine ring and methyl groups.

    4,6-Dimethylindole: Similar structure but lacks the pyridine ring.

    2-(Pyridin-4-yl)indoline: Similar structure but lacks the methyl groups.

Uniqueness

4,6-Dimethyl-2-(pyridin-4-yl)indoline is unique due to the presence of both the pyridine ring and the methyl groups, which may enhance its biological activity and specificity compared to other indole derivatives .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

4,6-dimethyl-2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H16N2/c1-10-7-11(2)13-9-14(17-15(13)8-10)12-3-5-16-6-4-12/h3-8,14,17H,9H2,1-2H3

InChI Key

IHRXIANMWISSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CC(NC2=C1)C3=CC=NC=C3)C

Origin of Product

United States

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